molecular formula C19H19N3O2 B11090758 (2-Hydroxy-3-methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

(2-Hydroxy-3-methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B11090758
M. Wt: 321.4 g/mol
InChI Key: BCVANOKFMWNSTE-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a combination of phenolic, methoxy, and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Substitution Reaction: The phenolic and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with a nitrile group using a suitable coupling agent such as a Grignard reagent or organolithium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOMe) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Hydroxy-3-methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology

This compound may exhibit biological activity due to the presence of the pyrazole ring, which is known to interact with various biological targets. It could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. The combination of phenolic and pyrazole functionalities suggests possible applications in anti-inflammatory, analgesic, or anticancer drug development.

Industry

In the material science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The phenolic group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxy-3-methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanol
  • (2-Hydroxy-3-methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Uniqueness

Compared to similar compounds, (2-Hydroxy-3-methoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the nitrile group, which can undergo various chemical transformations. This makes it a more versatile intermediate in organic synthesis and potentially more active in biological systems.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2-hydroxy-3-methoxyphenyl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C19H19N3O2/c1-13-11-16(14-7-4-3-5-8-14)22(21-13)17(12-20)15-9-6-10-18(24-2)19(15)23/h3-10,16-17,23H,11H2,1-2H3

InChI Key

BCVANOKFMWNSTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=C(C(=CC=C3)OC)O

Origin of Product

United States

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